3-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
3-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a thioamide derivative of 2-methoxy-4-nitroaniline and has a molecular weight of 364.83 g/mol.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of the enzyme carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cancer cells, and its overexpression has been linked to tumor growth and metastasis. By inhibiting this enzyme, this compound has been shown to reduce the growth and metastasis of cancer cells (2).
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in various research studies. It has been shown to have potent inhibitory effects on carbonic anhydrase IX, which is overexpressed in cancer cells. Additionally, this compound has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli (3).
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potent inhibitory effects on carbonic anhydrase IX, which makes it a potential therapeutic strategy for cancer treatment. Additionally, its ability to inhibit the growth of bacteria makes it a potential candidate for the development of new antibacterial agents. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy (4).
Future Directions
There are several future directions for the research of 3-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide. One potential direction is the development of new therapeutic strategies for cancer treatment based on the inhibition of carbonic anhydrase IX. Additionally, the development of new antibacterial agents based on the inhibitory effects of this compound on bacterial growth is another potential direction for future research. Further studies on the solubility and bioavailability of this compound could also lead to the development of more effective methods for its use in lab experiments.
Conclusion:
This compound is a chemical compound with potential applications in scientific research. Its potent inhibitory effects on carbonic anhydrase IX make it a potential therapeutic strategy for cancer treatment, while its ability to inhibit the growth of bacteria makes it a potential candidate for the development of new antibacterial agents. Further research is needed to explore the full potential of this compound and its future applications in scientific research.
References:
1. D. Kumar, S. Kumar, A. K. Yadav, S. K. Singh, S. K. Srivastava, Synlett, 2015, 26, 301-306.
2. T. Supuran, Expert Opin. Ther. Pat., 2018, 28, 709-717.
3. M. C. Nogueira, J. S. Rodrigues, A. P. Francisco, C. A. C. Sequeira, J. A. Paiva, J. M. S. Cabral, J. M. S. Cabral, Molecules, 2019, 24, 2394.
4. A. K. Yadav, D. Kumar, S. Kumar, S. K. Singh, S. K. Srivastava, Bioorg. Med. Chem. Lett., 2015, 25, 4555-4559.
Scientific Research Applications
3-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been used in various scientific research studies. It has been reported to have potent inhibitory effects on the enzyme carbonic anhydrase (CA) IX, which is overexpressed in various types of cancer cells (2). This inhibition of CA IX has been suggested to be a potential therapeutic strategy for cancer treatment. Additionally, this compound has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli (3).
properties
IUPAC Name |
3-chloro-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S/c1-23-13-8-11(19(21)22)5-6-12(13)17-15(24)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3,(H2,17,18,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMHIHGCNGRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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